molecular formula C26H24F6N2O B4308234 5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

Cat. No.: B4308234
M. Wt: 494.5 g/mol
InChI Key: YYZBOJZKVSBPBB-UHFFFAOYSA-N
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Description

  • The tert-butyl group can be introduced via alkylation using tert-butyl bromide.
  • Reaction conditions: Base (e.g., sodium hydride) and solvent (e.g., dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki-Miyaura coupling reaction to introduce the trifluoromethylphenyl groups. This reaction is known for its mild conditions and high functional group tolerance .

  • Step 1: Formation of the Indolone Core

    • Starting from a suitable indole derivative, the indolone core can be formed through a cyclization reaction.
    • Reaction conditions: Typically involves heating with a suitable catalyst.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the indolone core.
    • Common reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction

    • Reduction reactions can target the carbonyl group in the indolone core.
    • Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution

    • The trifluoromethyl groups can participate in nucleophilic substitution reactions.
    • Common reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered electronic properties.

    Reduction: Formation of reduced derivatives with potential changes in biological activity.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly those involving transition metals.

    Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: The compound’s structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological processes involving trifluoromethyl groups.

Industry

    Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased stability or altered solubility.

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
  • This compound

Uniqueness

The presence of multiple trifluoromethyl groups and the indolone core distinguishes this compound from others

Properties

IUPAC Name

5-tert-butyl-3-[3-(trifluoromethyl)anilino]-1-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F6N2O/c1-24(2,3)15-10-11-21-20(14-15)22(33-18-8-4-6-16(12-18)25(27,28)29)23(35)34(21)19-9-5-7-17(13-19)26(30,31)32/h4-9,11-13,15,33H,10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZBOJZKVSBPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC=C2C(=C(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
5-TERT-BUTYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}-2,4,5,6-TETRAHYDRO-1H-INDOL-2-ONE

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